molecular formula C13H15NO2 B12848786 4-Cyanophenyl hexanoate

4-Cyanophenyl hexanoate

Cat. No.: B12848786
M. Wt: 217.26 g/mol
InChI Key: YBWGAQUSTRKYAB-UHFFFAOYSA-N
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Description

4-Cyanophenyl hexanoate is an organic compound characterized by the presence of a cyanophenyl group attached to a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanophenyl hexanoate typically involves the esterification of 4-cyanophenol with hexanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenyl hexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanophenol and hexanoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Hydrolysis: 4-Cyanophenol and hexanoic acid.

    Reduction: 4-Aminophenyl hexanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Cyanophenyl hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-cyanophenyl hexanoate depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

  • 4-Cyanophenyl acetate
  • 4-Cyanophenyl butyrate
  • 4-Cyanophenyl propionate

Uniqueness: The uniqueness of 4-cyanophenyl hexanoate lies in its specific ester chain length, which can influence its physical properties and reactivity. This makes it suitable for particular applications where other cyanophenyl esters may not be as effective.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(4-cyanophenyl) hexanoate

InChI

InChI=1S/C13H15NO2/c1-2-3-4-5-13(15)16-12-8-6-11(10-14)7-9-12/h6-9H,2-5H2,1H3

InChI Key

YBWGAQUSTRKYAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C#N

Origin of Product

United States

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